molecular formula C7H3Br2F2NO3 B3001611 1,3-Dibromo-2-difluoromethoxy-4-nitrobenzene CAS No. 1803570-13-9

1,3-Dibromo-2-difluoromethoxy-4-nitrobenzene

Cat. No.: B3001611
CAS No.: 1803570-13-9
M. Wt: 346.91
InChI Key: WDTBCIYNNVCUIQ-UHFFFAOYSA-N
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Description

“1,3-Dibromo-2-difluoromethoxy-4-nitrobenzene” is a chemical compound with the molecular formula C7H3Br2F2NO3 and a molecular weight of 346.91 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H3Br2F2NO3/c8-3-1-2-4(12(13)14)5(9)6(3)15-7(10)11/h1-2,7H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 346.91 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 1,3-Dibromo-2-difluoromethoxy-4-nitrobenzene acts as an intermediate in the synthesis of various compounds. For example, 1-(2-Bromoethoxy)-4-nitrobenzene, a derivative, is used as an intermediate in the production of dofetilide, a medication for arrhythmia. The synthesis process involves the Williamson Reaction, highlighting the compound's role in creating medically relevant substances (Zhai Guang-xin, 2006).

  • Structural Analysis : The structural properties of derivatives like 1,3-dibromo-5-nitrobenzene are studied for insights into intermolecular interactions. This research contributes to understanding molecular behavior and potential applications in material science (E. Bosch, Nathan P. Bowling, & Erin D. Speetzen, 2022).

  • Electron Attachment Studies : Investigation into the behavior of nitrobenzene derivatives under electron transmission spectroscopy (ETS) and dissociative electron attachment spectroscopy (DEAS) aids in understanding molecular interactions at the atomic level. Such studies can inform the design of compounds with specific electronic properties (N. Asfandiarov et al., 2007).

  • Photoreactivity Research : Studies on the photoreaction of nitrobenzenes, including derivatives of this compound, contribute to the understanding of chemical reactions under light exposure. This knowledge is essential in fields like photochemistry and materials science (Brian P. McIntyre, Brian D. Coleman, & G. G. Wubbels, 2004).

  • Electrochemistry : The study of electrochemically controlled hydrogen bonding in nitrobenzene derivatives provides insights into the molecular interactions influenced by redox states. This information is vital for developing sensors and other electronic applications (Jingjing Bu et al., 2005).

  • Photophysics and Photochemistry : Exploring the photophysics and photochemistry of nitrobenzenes, including derivatives of this compound, provides a deeper understanding of these compounds' behavior under light. This research is crucial for applications in fields like optoelectronics and material science (A. Giussani & G. Worth, 2017).

  • Luminescent Sensor Development : Metal-organic frameworks (MOFs) incorporating nitrobenzene derivatives demonstrate potential as luminescent sensors. This research paves the way for developing sensitive and selective sensors for various applications (Lirong Yang et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F2NO3/c8-3-1-2-4(12(13)14)5(9)6(3)15-7(10)11/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTBCIYNNVCUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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